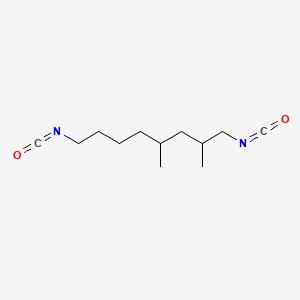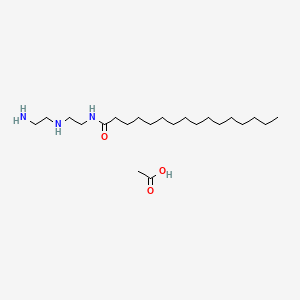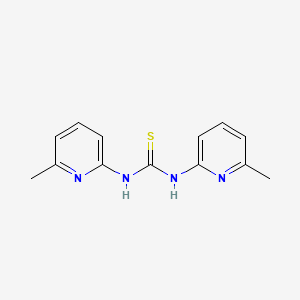
2-(5-(Hydroxy(oxido)amino)-2-methylphenyl)-3-phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 405117 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable tool in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 405117 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the final product. The exact synthetic route can vary, but it often involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into NSC 405117.
Industrial Production Methods
In an industrial setting, the production of NSC 405117 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of advanced catalysts are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 405117 is known to undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
The reactions involving NSC 405117 typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often require the presence of a catalyst and may be carried out under various temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of NSC 405117 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of NSC 405117, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
NSC 405117 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: NSC 405117 is used in studies involving cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: NSC 405117 is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 405117 involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact mechanism can vary depending on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
NSC 405117 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 405118: This compound has a similar structure but differs in its reactivity and applications.
NSC 405119: Another related compound with distinct chemical properties and uses.
The uniqueness of NSC 405117 lies in its specific reactivity and the range of applications it can be used for, making it a valuable tool in both research and industrial settings.
Properties
CAS No. |
7496-22-2 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(Z)-2-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H12N2O2/c1-12-7-8-15(18(19)20)10-16(12)14(11-17)9-13-5-3-2-4-6-13/h2-10H,1H3/b14-9+ |
InChI Key |
URDPXEAIVKEHHW-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])/C(=C/C2=CC=CC=C2)/C#N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


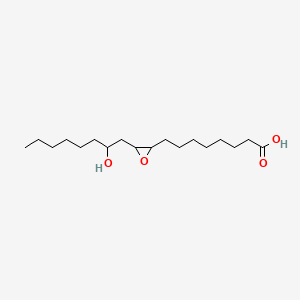
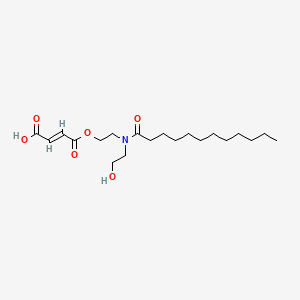
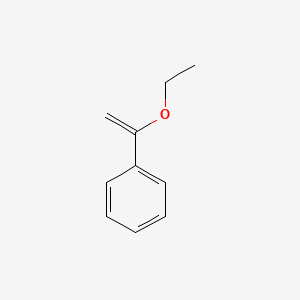
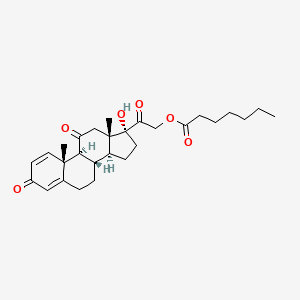
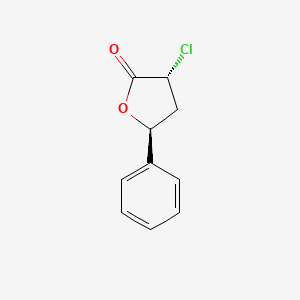
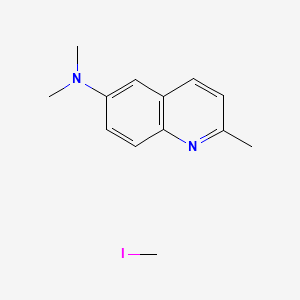
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
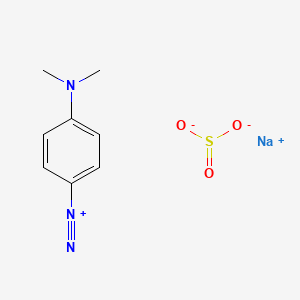
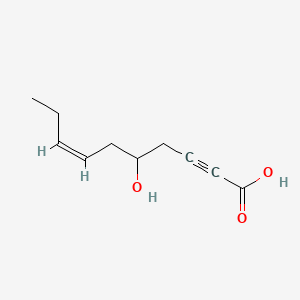
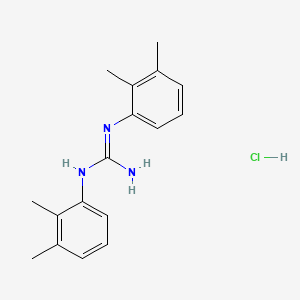
![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)
